(S)-2-(3,4-Dimethoxyphenyl)azetidine

Stereochemistry Cell Painting Phenotypic Screening

(S)-2-(3,4-Dimethoxyphenyl)azetidine (CAS 1213977-68-4) is an enantiopure 2-arylazetidine featuring a four-membered, strained-ring nitrogen heterocycle bearing a 3,4-dimethoxyphenyl substituent at the C2 position in the (S)-configuration. With a molecular formula of C₁₁H₁₅NO₂, a molecular weight of 193.24 g/mol, and a computed LogP of approximately 2.07 for the racemate, this compound occupies physicochemical space consistent with lead-like chemical matter.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B15219551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3,4-Dimethoxyphenyl)azetidine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CCN2)OC
InChIInChI=1S/C11H15NO2/c1-13-10-4-3-8(7-11(10)14-2)9-5-6-12-9/h3-4,7,9,12H,5-6H2,1-2H3/t9-/m0/s1
InChIKeyZUXWVJSNOFPURM-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3,4-Dimethoxyphenyl)azetidine: Chiral Azetidine Building Block for Stereospecific Drug Discovery Programs


(S)-2-(3,4-Dimethoxyphenyl)azetidine (CAS 1213977-68-4) is an enantiopure 2-arylazetidine featuring a four-membered, strained-ring nitrogen heterocycle bearing a 3,4-dimethoxyphenyl substituent at the C2 position in the (S)-configuration . With a molecular formula of C₁₁H₁₅NO₂, a molecular weight of 193.24 g/mol, and a computed LogP of approximately 2.07 for the racemate, this compound occupies physicochemical space consistent with lead-like chemical matter . The azetidine scaffold confers conformational rigidity, reduced lipophilicity relative to larger saturated N-heterocycles, and an sp³-rich character that is increasingly sought after in modern medicinal chemistry campaigns targeting underexplored chemical space [1]. As a chiral building block, the defined (S)-stereochemistry at C2 enables stereospecific elaboration for structure–activity relationship (SAR) studies and asymmetric synthesis applications [2].

Why (S)-2-(3,4-Dimethoxyphenyl)azetidine Cannot Be Interchanged with Its Racemate, (R)-Enantiomer, or Positional Isomers


Stereochemistry at the azetidine C2 position profoundly alters biological activity profiles. The JACS 2018 cell-painting study demonstrated that enantiomeric azetidine stereoisomers—for example, (2R,3R)-7 versus its stereoisomers—produce distinct, non-overlapping morphological fingerprints at concentrations ≥25 μM, indicating engagement of different biological targets or mechanisms of action [1]. Consequently, the (S)-enantiomer cannot be assumed equivalent to either the (R)-enantiomer or the racemate (CAS 777887-06-6) for any biological evaluation. Furthermore, the 3,4-dimethoxyphenyl substitution pattern confers distinct pharmacophoric properties compared to 2,3-, 2,5-, or 3,5-regioisomers: in the well-characterized sigma receptor ligand SA4503, the 3,4-dimethoxy arrangement was essential for high-affinity σ₁ binding (Ki 1.75–4.63 nM), with alterations to this substitution pattern producing significant affinity losses [2]. Positional isomerism of the aryl attachment—2-aryl versus 3-aryl azetidine—additionally impacts both synthetic accessibility and biological target engagement, as the azetidine nitrogen basicity and ring geometry differ between 2-substituted and 3-substituted variants [3].

Quantitative Differentiation Evidence for (S)-2-(3,4-Dimethoxyphenyl)azetidine vs. Closest Analogs


Stereochemical Configuration Drives Divergent Biological Fingerprints vs. (R)-Enantiomer and Racemate

In the cell-painting study by Nelson et al. (JACS 2018), enantiomeric azetidine stereoisomers produced clearly distinguishable morphological profiles, with differences becoming statistically significant at ≥25 μM. For example, (2R,3R)-7 and (2R,3R)-11 were clearly distinguished from their respective stereoisomers above 25 μM, with their profiles occupying non-overlapping regions in principal component space [1]. This demonstrates that the (S)-enantiomer of 2-(3,4-dimethoxyphenyl)azetidine is expected to produce biological effects distinct from its (R)-counterpart and racemic mixture—a critical consideration for any SAR or screening campaign. The study further showed that diastereomers within the same series (e.g., cis vs. trans in series 3) populate different principal components, suggesting engagement of different mechanisms of action [1]. Importantly, the authors concluded that 'incorporation of stereochemical diversity [is] a possible general strategy to increase the performance diversity of compound collections' [1].

Stereochemistry Cell Painting Phenotypic Screening Mechanism of Action

3,4-Dimethoxy Substitution Pattern: Pharmacophoric Superiority Over 2,3- and 2,5-Regioisomers for Sigma Receptor and Monoamine Transporter Targets

The 3,4-dimethoxyphenyl moiety is a privileged pharmacophore for sigma receptor engagement. In the well-characterized sigma ligand SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine), the 3,4-dimethoxy arrangement produced σ₁ receptor Ki values of 1.75–4.63 nM [1]. Alterations to the methoxy substitution pattern—including des-methylation or steric bulk increases—resulted in significant reductions in binding affinity [1]. The same study demonstrated that SA4503 also engages dopamine transporter (DAT) and serotonin transporter (SERT) with measurable affinity, further validating the 3,4-dimethoxyphenyl group as a multi-target pharmacophore [1]. By contrast, 2,3-dimethoxyphenyl, 2,5-dimethoxyphenyl, and 2,6-dimethoxyphenyl regioisomers lack equivalent published validation for sigma or monoamine transporter engagement. While these data derive from a piperidine-based scaffold (SA4503) rather than an azetidine, the pharmacophoric contribution of the 3,4-dimethoxyphenyl group is expected to transfer across scaffolds, making the 3,4-substitution pattern a rationally preferable choice over regioisomeric alternatives for programs targeting sigma receptors, dopaminergic, or serotonergic systems.

Sigma Receptor Pharmacophore Regioisomerism SAR

Azetidine Scaffold Lipophilicity Advantage Over Pyrrolidine and Piperidine Analogs: Lower cLogP Drives Improved Ligand Efficiency and CNS Drug-Likeness

Systematic comparisons of saturated N-heterocycles demonstrate that the azetidine ring consistently yields lower lipophilicity than larger-ring analogs. A comprehensive study by Loy et al. (J. Org. Chem. 2012) profiling azetidine-based CNS lead-like libraries reported that azetidine-containing scaffolds achieve cLogP values in the 2–4 range and cLogD values of approximately 0.9–1.3, well within CNS drug-like property space (MW ~230–260, TPSA 24–50 Ų, CNS MPO scores 4.68–5.83) [1]. In comparison, structurally analogous pyrrolidine and piperidine derivatives typically exhibit cLogP increases of 0.5–1.0 log units attributable to the additional methylene group(s), which can reduce ligand efficiency and increase off-target promiscuity risk [2]. The racemic 2-(3,4-dimethoxyphenyl)azetidine has a computed LogP of 2.07 , placing it in a favorable lipophilicity range for lead-like matter. The azetidine ring also provides a lower molecular weight scaffold (contributing ~56 Da for azetidine vs. ~70 Da for pyrrolidine and ~84 Da for piperidine), directly translating to improved ligand efficiency metrics when potency is normalized by heavy atom count [3].

Lipophilicity Ligand Efficiency CNS Drug Discovery Scaffold Comparison

2-Aryl Substitution Enables Regioselective Ortho-Functionalization: A Synthetic Differentiation From 3-Arylazetidine Isomers

The 2-aryl substitution pattern of (S)-2-(3,4-dimethoxyphenyl)azetidine enables regioselective ortho-C-H functionalization of the aromatic ring, a synthetic capability not available to 3-arylazetidine positional isomers. Degennaro et al. (Chem. Commun. 2014) demonstrated that 2-arylazetidines undergo ortho-lithiation using hexyllithium as a base, enabling site-selective functionalization of the aromatic ring—a reaction that proceeds with high regioselectivity directed by the azetidinyl nitrogen [1]. This ortho-directing ability allows for late-stage diversification without requiring pre-functionalized aryl building blocks. In contrast, 3-arylazetidines lack this directing capability and require alternative synthetic strategies such as palladium-catalyzed Hiyama cross-coupling of 3-iodoazetidine with arylsilanes, which proceed in variable yields of 30%–88% [2]. Additionally, 2-arylazetidines can be synthesized via cycloaddition of substituted ethylene oxides following Baldwin's rules with remarkable functional group tolerance , while 3-arylazetidines require fundamentally different retrosynthetic approaches. This synthetic differentiation means that for programs requiring late-stage aromatic diversification or scaffold elaboration, the 2-aryl substitution pattern offers a distinct strategic advantage.

C-H Functionalization Regioselective Synthesis Late-Stage Derivatization 2-Arylazetidine

Azetidine Ring Strain-Mediated Metabolic Lability: Context-Dependent Stability Considerations vs. Saturated N-Heterocycle Alternatives

The ring strain inherent to the azetidine scaffold (approximately 25.7 kcal/mol) creates a context-dependent stability profile that must be weighed when selecting between azetidine and its saturated N-heterocycle alternatives. On the one hand, azetidines are susceptible to CYP-mediated α-carbon oxidation followed by ring scission, as documented by Ryder et al. (ACS Med. Chem. Lett. 2021, and J. Med. Chem. 2023), where an azetidine-based DGAT2 inhibitor underwent facile CYP-mediated ring opening in NADPH-supplemented human liver microsomes, generating electrophilic aldehyde metabolites [1]. The same program demonstrated that N-substituent identity dramatically modulates stability: 3-pyridyl azetidine 1 exhibited a short aqueous T₁/₂ of only 3.8 h at pH 1.8, while the 2- and 4-pyridyl analogs 2 and 3 were stable under identical acidic conditions [2]. This context-dependence differentiates azetidines from pyrrolidines and piperidines, which lack comparable ring-strain-driven decomposition pathways but carry higher lipophilicity burdens. Conversely, multiple FDA-approved drugs—including baricitinib, cobimetinib, and azelnidipine—successfully incorporate azetidine motifs specifically to enhance metabolic stability and receptor selectivity, demonstrating that with appropriate substitution, azetidine's ring strain can be effectively managed [3]. For (S)-2-(3,4-dimethoxyphenyl)azetidine, the 3,4-dimethoxy substitution on the aryl ring is not expected to exacerbate ring-opening liability, though the free NH azetidine (unlike N-substituted variants) may present distinct metabolic handling. Users should verify stability under their specific assay pH and metabolic conditions.

Metabolic Stability Ring Strain CYP Oxidation Drug Design

Antiproliferative Potential of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones Informs Regioisomer-Dependent Tubulin Targeting: Cautionary Evidence for 3,4- vs. 3,5-Dimethoxy Selection

The antiproliferative activity of dimethoxyphenyl-azetidine/azetidinone hybrids is strongly dependent on both the dimethoxy substitution pattern and the oxidation state of the azetidine ring. A 2025 study of 1-(3,5-dimethoxyphenyl)azetidin-2-ones reported that compound 12l achieved IC₅₀ values of 10 nM in MCF-7 breast cancer cells and 3 nM in HT-29 chemoresistant colon cancer cells, with greater potency than combretastatin A-4 (CA-4) in the chemoresistant HT-29 line [1]. This potent activity was attributed to tubulin polymerization inhibition at the colchicine binding site [1]. However, the activity is critically dependent on the 3,5-dimethoxy (not 3,4-dimethoxy) substitution pattern on the N1-phenyl ring, combined with specific substitution at C3 and C4 of the azetidin-2-one ring. This evidence serves as an important caution: the 3,4-dimethoxyphenyl substitution in (S)-2-(3,4-dimethoxyphenyl)azetidine is distinct from the 3,5-dimethoxy pattern validated for tubulin binding, and the fully reduced azetidine ring differs electronically and conformationally from the azetidin-2-one (β-lactam) system. Consequently, (S)-2-(3,4-dimethoxyphenyl)azetidine should not be assumed to possess tubulin-targeting antiproliferative activity comparable to the 3,5-dimethoxy azetidinone series without direct testing. This differentiation is critical for procurement: if tubulin polymerization inhibition is the intended biological application, the 3,5-dimethoxyphenyl azetidin-2-one scaffold—not the 3,4-dimethoxyphenyl azetidine—is the validated chemotype.

Tubulin Polymerization Antiproliferative Breast Cancer Colon Cancer

Optimal Research and Procurement Application Scenarios for (S)-2-(3,4-Dimethoxyphenyl)azetidine


Stereospecific SAR Exploration of Sigma Receptor and Monoamine Transporter Ligands

Programs targeting sigma-1 or sigma-2 receptors, dopamine transporter (DAT), or serotonin transporter (SERT) can rationally employ (S)-2-(3,4-dimethoxyphenyl)azetidine as an enantiopure building block. The 3,4-dimethoxyphenyl pharmacophore is validated for high-affinity σ₁ binding (Ki 1.75–4.63 nM in SA4503) [1], and the defined (S)-stereochemistry at C2 enables investigation of stereospecific target engagement. The azetidine scaffold's lower lipophilicity (computed LogP ≈ 2.07 for the racemate) relative to piperidine alternatives may improve ligand efficiency and CNS drug-likeness, as evidenced by azetidine-based CNS library compounds achieving CNS MPO scores of 4.68–5.83 [2]. Use in competitive binding assays against the (R)-enantiomer and racemate is strongly recommended, as enantiomeric azetidines produce distinct biological fingerprints at ≥25 μM [3].

Chiral Building Block for Diversity-Oriented Synthesis (DOS) and Late-Stage Functionalization

(S)-2-(3,4-Dimethoxyphenyl)azetidine is suited for DOS libraries requiring stereochemical diversity. The JACS 2018 study demonstrated that stereochemical variation alone can produce biological performance diversity of similar magnitude to appendage diversification, and the concurrent use of both strategies results in broader sampling of biological activity [3]. The 2-aryl substitution pattern enables ortho-C-H lithiation-functionalization using hexyllithium [4], providing a regioselective diversification handle not available with 3-arylazetidine isomers [5]. The free NH group permits N-functionalization (acylation, sulfonylation, urea formation, reductive amination), while the aryl bromide or alternative halide introduction via ortho-lithiation enables downstream Suzuki, Buchwald-Hartwig, or other cross-coupling reactions. This three-point diversification capability (N, ortho-C, and stereocenter) makes the compound a high-value scaffold for generating performance-diverse screening libraries.

Enantiopure Reference Standard for Chiral Chromatography Method Development

With a defined (S)-configuration at the C2 stereocenter and a CAS number (1213977-68-4) distinct from both the racemate (777887-06-6) and the (R)-enantiomer, (S)-2-(3,4-dimethoxyphenyl)azetidine serves as an authentic chiral reference standard for HPLC and SFC method development. The compound is commercially available at 95–98% enantiomeric purity from multiple suppliers . Its UV-active 3,4-dimethoxyphenyl chromophore facilitates detection at standard wavelengths (254 nm, 280 nm). This application is critical for quality control laboratories that require authenticated single-enantiomer reference materials to validate chiral separation methods for azetidine-containing pharmaceutical intermediates or API-related substances.

Metabolic Stability Profiling: Comparator for Azetidine Ring-Strain Assessment in Drug Discovery

The unsubstituted NH-azetidine in (S)-2-(3,4-dimethoxyphenyl)azetidine provides a valuable baseline scaffold for metabolic stability assessment. The azetidine ring is susceptible to CYP-mediated α-carbon oxidation and ring scission under certain conditions, as documented for N-substituted azetidines in human liver microsomes [6], while N-substitution can dramatically modulate stability (aqueous T₁/₂ ranging from 3.8 h to >24 h at pH 1.8 depending on N-substituent identity) [7]. This compound can serve as a control in stability studies comparing free NH vs. N-substituted azetidine derivatives, or in head-to-head metabolic stability comparisons against pyrrolidine and piperidine isosteres. Such data are essential for medicinal chemistry teams deciding whether to invest in azetidine-based lead series where metabolic ring-opening may be a developability concern.

Quote Request

Request a Quote for (S)-2-(3,4-Dimethoxyphenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.